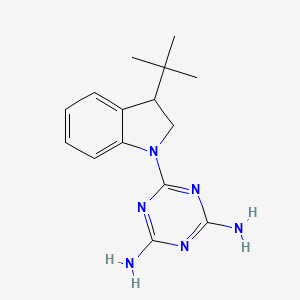
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. When B cells are activated, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to B-cell proliferation and survival. Inhibition of BTK by 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine blocks this signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical effects of 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine include the inhibition of BTK and downstream signaling pathways, leading to apoptosis in cancer cells. Physiologically, this compound has shown promising results in preclinical and clinical studies in the treatment of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine in lab experiments include its high selectivity for BTK and its potential for use in the treatment of B-cell malignancies. However, limitations include the need for further studies to determine optimal dosing and potential side effects.
Orientations Futures
Future research on 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine could include the development of new synthetic methods for this compound, the investigation of its potential use in combination therapies, and the exploration of its efficacy in other types of cancer. Additionally, further studies could be conducted to determine the optimal dosing and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine involves several steps. The starting materials are 3-tert-butyl-2,3-dihydroindole and 2,4-dichloro-1,3,5-triazine, which are reacted in the presence of a base to form the intermediate product. This intermediate is then treated with a reducing agent to obtain the final product.
Applications De Recherche Scientifique
The selective inhibition of BTK by 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several preclinical and clinical studies have demonstrated the efficacy of this compound in inhibiting BTK and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
6-(3-tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-15(2,3)10-8-21(11-7-5-4-6-9(10)11)14-19-12(16)18-13(17)20-14/h4-7,10H,8H2,1-3H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYSIZYEXPGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(C2=CC=CC=C12)C3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methylpyridin-4-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7436423.png)
![Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate](/img/structure/B7436429.png)
![2-chloro-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylpropanamide](/img/structure/B7436441.png)
![ethyl 4-[(2,5-dicyclopropyl-1H-pyrrole-3-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7436447.png)
![2-N-[(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436463.png)

![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)
![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate](/img/structure/B7436482.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7436497.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
